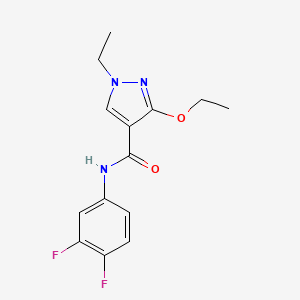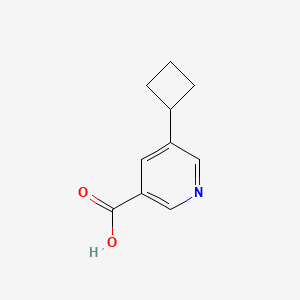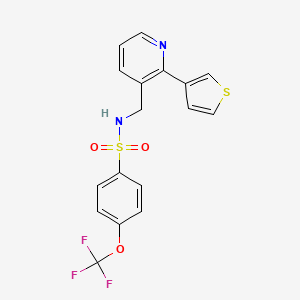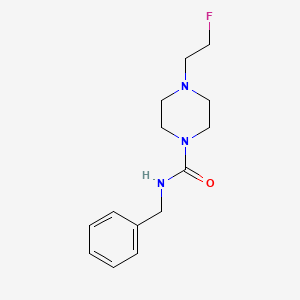
(4-Bromophenyl)-thiazol-2-yl-methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antiviral Activity
(4-Bromophenyl)-thiazol-2-yl-methanone and related compounds have been studied for their potential in antibacterial and antiviral applications. Shahana and Yardily (2020) synthesized and characterized novel compounds related to (4-Bromophenyl)-thiazol-2-yl-methanone. Their study, involving density functional theory calculations and molecular docking using Hex 8.0, aimed to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Antitumor Activity
The antitumor potential of thiazole compounds, including (4-Bromophenyl)-thiazol-2-yl-methanone derivatives, has been explored. Bhole and Bhusari (2011) synthesized compounds demonstrating inhibitory effects on various cancer cell lines, particularly leukemia, lung cancer, and renal cancer (Bhole & Bhusari, 2011). Sonar et al. (2020) also synthesized a series of thiazole compounds and tested their anticancer activity against breast cancer cells MCF7, showing promising results (Sonar et al., 2020).
Electrochemical and Electrochromic Properties
Hu et al. (2013) studied two novel polymers containing carbazole and phenyl-methanone units, including derivatives of (4-Bromophenyl)-thiazol-2-yl-methanone, for their electrochemical and electrochromic properties. These compounds showed promising optical contrast and fast switching times, indicating potential applications in electrochromic materials (Hu et al., 2013).
Propriétés
IUPAC Name |
(4-bromophenyl)-(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMCMXRLYZZWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)-thiazol-2-yl-methanone | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2758067.png)

![N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2758069.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2758073.png)


![N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2758078.png)


![N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2758083.png)


![(E)-4-(Dimethylamino)-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2758086.png)
